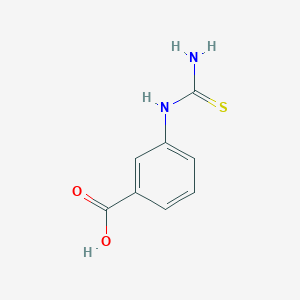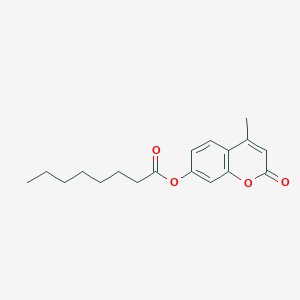
4-甲基伞形酮辛酸酯
描述
4-甲基伞形酮辛酸酯是一种化学化合物,其分子式为 C18H22O4,分子量为 302.36 g/mol 。它是 4-甲基伞形酮的衍生物,与辛酸酯基团偶联。 该化合物因其作为生物化学分析中的荧光底物而闻名,特别是用于检测脂肪酶活性 。
科学研究应用
4-甲基伞形酮辛酸酯因其作为荧光底物的性质而广泛用于科学研究。它的一些应用包括:
生物化学: 用于测量各种生物样本中的脂肪酶活性.
医学: 用于诊断分析以检测胰腺功能和相关疾病.
化学: 用于酶学研究以了解酯水解的动力学和机制.
作用机制
4-甲基伞形酮辛酸酯的主要作用机制涉及它被脂肪酶水解。酶催化酯键断裂,导致释放出高度荧光的 4-甲基伞形酮。 这种荧光可以被测量以量化酶活性 。 分子靶标包括脂肪酶的活性位点,底物在此结合并发生催化 。
生化分析
Biochemical Properties
4-Methylumbelliferyl caprylate has been utilized to study the enzymatic activity of lipases, proteases, and other enzymes . It has also been used to monitor the activity of cell signaling pathways, such as the MAPK and JAK-STAT pathways . It is cleaved by C8 esterase to release the fluorescent moiety 4-methylumbelliferyl (4-MU) .
Cellular Effects
4-Methylumbelliferyl caprylate has been reported to decrease inflammation, reduce fibrosis, lower body weight, serum cholesterol, and insulin resistance in animal models . It has also been used to monitor the activity of cell signaling pathways, such as the MAPK and JAK-STAT pathways .
Molecular Mechanism
The molecular mechanism of 4-Methylumbelliferyl caprylate involves its cleavage by C8 esterase to release the fluorescent moiety 4-methylumbelliferyl (4-MU) . This fluorescence is pH-dependent with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .
Temporal Effects in Laboratory Settings
It has been used in a variety of laboratory experiments, including enzymology, cell biology, and biochemistry .
Dosage Effects in Animal Models
In animal models, 4-Methylumbelliferyl caprylate has been shown to decrease inflammation, reduce fibrosis, lower body weight, serum cholesterol, and insulin resistance
Metabolic Pathways
It is known that it is a substrate for esterase with C8 activity .
准备方法
合成路线和反应条件
4-甲基伞形酮辛酸酯可以通过酯化反应合成。 一种常见的方法包括在二环己基碳二亚胺 (DCC) 和 4-二甲氨基吡啶 (DMAP) 等催化剂存在下,使 4-甲基伞形酮与辛酸反应 。该反应通常在二氯甲烷等有机溶剂中于回流条件下进行。
工业生产方法
虽然 4-甲基伞形酮辛酸酯的具体工业生产方法没有得到广泛的记录,但总体方法将涉及大规模酯化工艺,利用自动化反应器和优化的反应条件以确保高产率和纯度 。
化学反应分析
反应类型
4-甲基伞形酮辛酸酯主要经历水解反应,尤其是在脂肪酶存在的情况下。 这种水解导致酯键断裂,释放 4-甲基伞形酮和辛酸 。
常用试剂和条件
水解: 由脂肪酶催化,通常在温和的水性条件下进行。
主要产物
水解: 生成 4-甲基伞形酮和辛酸.
相似化合物的比较
4-甲基伞形酮辛酸酯可以与其他荧光底物进行比较,例如:
4-甲基伞形酮乙酸酯: 结构相似,但具有乙酸酯基团而不是辛酸酯基团。
4-甲基伞形酮丁酸酯: 含有丁酸酯基团,用于类似的酶促分析.
4-甲基伞形酮棕榈酸酯: 具有较长的棕榈酸链,用于检测不同环境中的脂肪酶活性.
属性
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-3-4-5-6-7-8-17(19)21-14-9-10-15-13(2)11-18(20)22-16(15)12-14/h9-12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEWYQWWSCVHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174718 | |
| Record name | 4-Methylumbelliferyl caprylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20671-66-3 | |
| Record name | 4-Methylumbelliferyl caprylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020671663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylumbelliferyl caprylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20671-66-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Methylumbelliferyl caprylate help detect Salmonella?
A: 4-Methylumbelliferyl caprylate (MUCAP) is a fluorogenic substrate that can be hydrolyzed by the enzyme esterase, which is present in many bacteria, including Salmonella species. [, ] When MUCAP is cleaved by esterase, it releases 4-methylumbelliferone (4-MU), a fluorescent compound. This fluorescence can be easily detected and serves as a visual indicator of Salmonella presence. [, ]
Q2: What is the sensitivity and specificity of using MUCAP for Salmonella detection?
A: Studies have shown that MUCAP exhibits high sensitivity and specificity for Salmonella detection. Research using MUCAP identified all tested Salmonella strains, including those isolated from food samples and standard strains. [, ] While some non-Salmonella bacteria also showed a positive MUCAP reaction, these could be easily differentiated through additional tests like the oxidase test. [] One study reported a sensitivity and specificity of 97% when using MUCAP for Salmonella identification. []
Q3: Are there any limitations to using MUCAP for detecting Salmonella?
A: While MUCAP demonstrates high effectiveness in detecting most Salmonella serotypes, it might not effectively identify Salmonella typhi and Salmonella paratyphi A on Rambach agar. [] These serotypes might produce weaker or delayed acid production, impacting their visibility on this specific agar. To overcome this, a simple and rapid MUCAP fluorescence test can be employed in conjunction with Rambach agar to ensure detection of all Salmonella species within 24 hours of incubation. []
Q4: What are the advantages of using MUCAP for Salmonella detection compared to other methods?
A4: MUCAP offers several advantages for Salmonella detection:
- Speed: The MUCAP assay is rapid, providing results within minutes, compared to traditional culture-based methods that can take several days. []
- Sensitivity: MUCAP exhibits high sensitivity in detecting Salmonella, even at low concentrations. []
Q5: Can MUCAP be used in conjunction with other technologies to improve Salmonella detection?
A: Yes, researchers have explored combining MUCAP with nanotechnology for enhanced Salmonella detection. One study developed a method using iron core gold nanoparticles (ICGNPs) conjugated with Salmonella antibodies and MUCAP. [] This approach demonstrated a limit of detection of 32 Salmonella per mL, showcasing the potential of combining MUCAP with nanomaterials for highly sensitive and specific detection methods. []
Q6: Beyond Salmonella, are there other applications for MUCAP?
A: Research indicates that MUCAP's utility extends beyond solely detecting Salmonella. It is also employed in studying the kinetics of esterase activity, including neutral, acid, and base-catalyzed hydrolysis. [] This knowledge is valuable in understanding the enzyme's behavior and can be applied in various fields like biochemistry and enzymology.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


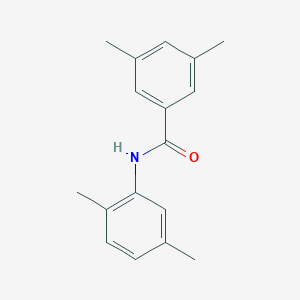
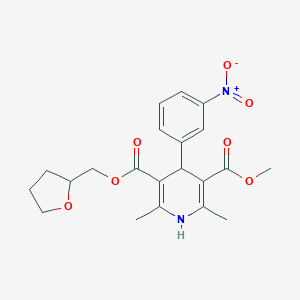
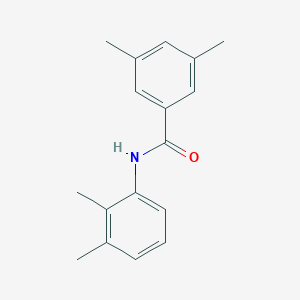
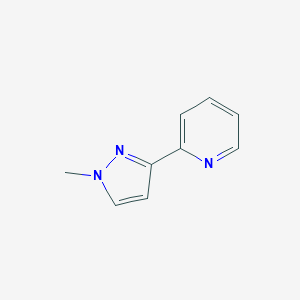
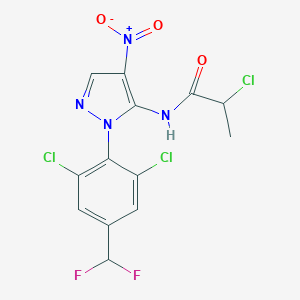
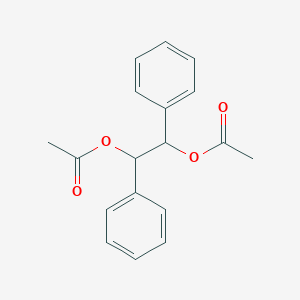
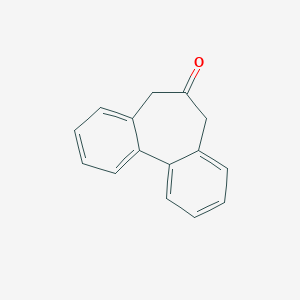

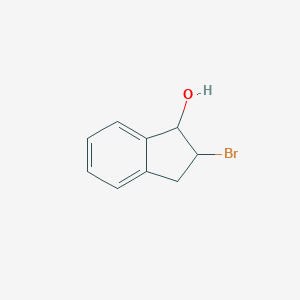
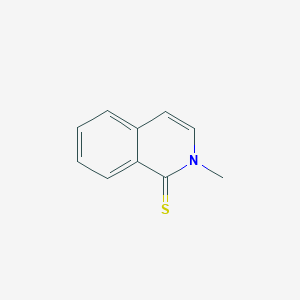
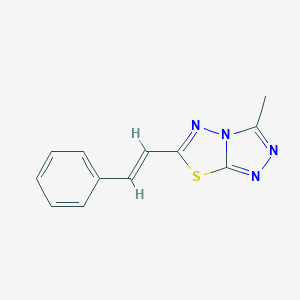
![2,2-dimethyl-3H-benzo[h]chromen-4-one](/img/structure/B184381.png)
![Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)-](/img/structure/B184382.png)
